Home > Products > Building Blocks P1169 > [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid
[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid - 296790-01-7

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid

Catalog Number: EVT-2849790
CAS Number: 296790-01-7
Molecular Formula: C11H9N5O3
Molecular Weight: 259.225
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4,7,10-Tris(phosphonomethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic Acid (H7DOA3P)

  • Compound Description: H7DOA3P is a complexing agent used to study the formation and properties of lanthanide complexes. It is known for its ability to form stable complexes with various metal ions. []
  • Relevance: While not directly structurally analogous, H7DOA3P shares the presence of an acetic acid moiety with the target compound, [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid. Additionally, both compounds are relevant in the context of coordination chemistry and complex formation. []

(Z)-4-amino-3-hydroxy-2-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)naphthalene-1-sulfonic Acid

  • Compound Description: This compound is a novel azodye characterized by its visible spectrum and analytical properties. It exhibits solubility in various solvents and interesting pH-dependent behavior. []
  • Relevance: Though structurally distinct from the target compound, this azodye highlights the significance of heterocyclic structures and their potential applications in materials science, similar to the furazan and benzoimidazole moieties present in [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid. []

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic Acid

  • Compound Description: This compound serves as a crucial building block in drug development projects. A safe and efficient continuous manufacturing process for this compound is described. []
  • Relevance: Both this compound and [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid highlight the importance of substituted acetic acid derivatives in medicinal chemistry and drug discovery. They showcase the versatility of this chemical class in creating diverse molecular structures with potential therapeutic applications. []

(3-Benzoyl-4,5-dioxo-2-phenyl-pyrrolidin-1-yl)acetic Acid Ethylester

  • Compound Description: This compound is a versatile starting material used to synthesize various heterocyclic derivatives with potential anti-inflammatory and analgesic properties. []
  • Relevance: The use of (3-Benzoyl-4,5-dioxo-2-phenyl-pyrrolidin-1-yl)acetic acid ethylester as a starting material for synthesizing bioactive compounds highlights the importance of substituted acetic acid derivatives in medicinal chemistry, similar to [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid. []

2-[(4,5α-Epoxy-3-hydroxy-14β-methoxy-17-methylmorphinan-6β-yl)amino]acetic Acid (HS-731)

  • Compound Description: HS-731 is a μ-opioid receptor agonist studied for its potent and long-lasting peripherally mediated antinociceptive effects. []
  • Relevance: The presence of the acetic acid moiety in HS-731 draws a structural connection with [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid. Both compounds emphasize the relevance of acetic acid derivatives in designing molecules with pharmacological activity. []
Overview

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. The compound is identified by the CAS Number 296790-01-7 and has a molecular formula of C11_{11}H9_{9}N5_{5}O3_{3} with a molecular weight of approximately 259.22 g/mol. It features both furazan and benzoimidazole moieties, which contribute to its biological activity.

Source: This compound is synthesized in laboratory settings and can be obtained from various chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, indicating its availability for research purposes .

Classification: The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as an organic active ingredient with potential therapeutic applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid typically involves multi-step organic reactions:

  1. Starting Materials: The synthesis may begin with readily available benzoimidazole derivatives and furazan intermediates.
  2. Reactions: Key reactions often include:
    • Amination: Introducing the amino group into the furazan ring.
    • Coupling Reactions: Forming the bond between the benzoimidazole and the furazan moiety.
    • Acetylation: The final steps may involve acetylating the compound to yield the acetic acid derivative.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are not extensively detailed in available literature .

Molecular Structure Analysis

The molecular structure of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid can be described as follows:

  • Structure: The compound consists of a benzoimidazole ring fused with a furazan ring, which is substituted with an amino group at the 4-position and an acetic acid moiety.

Structural Data

  • Molecular Formula: C11_{11}H9_{9}N5_{5}O3_{3}
  • Molecular Weight: 259.22 g/mol
  • Linear Formula: C11_{11}H9_{9}N5_{5}O3_{3}

The structural complexity allows for various interactions with biological targets, making it an interesting subject for further research .

Chemical Reactions Analysis

The reactivity of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid can be explored through several types of chemical reactions:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, potentially allowing for further functionalization.
  2. Acid-Base Reactions: Given its acetic acid component, it can behave as an acid or base depending on the pH of the environment.
  3. Condensation Reactions: The compound may also undergo condensation reactions to form more complex molecules.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Mechanism of Action
  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in disease pathways, particularly those related to cancer or neurodegenerative disorders.
  2. Receptor Modulation: Its structural features suggest potential interactions with various receptors, influencing signaling pathways.

Further studies are required to clarify these mechanisms and quantify their effects on biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility data indicates it may dissolve in polar solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The stability under different pH conditions needs careful evaluation, especially given its acidic nature.
  • Reactivity: Reactivity profiles suggest it can participate in various chemical transformations typical for amines and carboxylic acids.

Relevant data on these properties are essential for understanding how this compound behaves under laboratory and physiological conditions .

Applications

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid has several scientific applications:

  1. Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent against various diseases due to its unique structural features.
  2. Biochemical Research: The compound is utilized in proteomics research, aiding in the study of protein interactions and functions.
  3. Drug Development: Its properties make it a candidate for further development into drugs targeting specific diseases.

Continued research into this compound may reveal additional applications and enhance our understanding of its biological significance .

Introduction to Benzimidazole-Furazan Hybrid Architectures in Medicinal Chemistry

The strategic integration of nitrogen-rich heterocycles represents a frontier in rational drug design. Benzimidazole-furazan hybrids exemplify this approach, combining two pharmacophores with distinct biological profiles into a unified molecular scaffold. The target compound ([2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid) serves as a paradigm for this hybrid architecture, where the benzoimidazole core is covalently linked to a 4-amino-furazan system via a direct bond at the furazan C3 position, with an acetic acid functionalization at the benzimidazole N1 position. This configuration creates a multifunctional template capable of diverse biological interactions. Table 1 contextualizes clinically significant benzimidazole-based drugs, illustrating the therapeutic importance of this scaffold [1] [9].

Table 1: Clinically Approved Benzimidazole-Based Drugs Demonstrating Scaffold Versatility

Drug NameTherapeutic CategoryMolecular TargetKey Structural Features
AlbendazoleAnthelminticβ-tubulinBenzimidazole-carbamate
OmeprazoleAntiulcerant (PPI)H⁺/K⁺ ATPaseBenzimidazole-pyridine
Veliparib (ABT-888)Anticancer (PARP inhibitor)Poly(ADP-ribose) polymeraseBenzimidazole-amide
MaribavirAntiviralUL97 protein kinase (CMV)Benzimidazole-riboside
PracinostatAnticancer (HDAC inhibitor)Histone deacetylasesBenzimidazole-hydroxamate

Historical Evolution of Benzimidazole-Based Pharmacophores in Drug Discovery

Benzimidazole's journey began in 1944 with Woolley's observation of its structural mimicry of purines, suggesting potential biological activity [1]. This was substantiated when Brink identified 5,6-dimethylbenzimidazole as a vitamin B₁₂ degradation product in 1949, revealing its cofactor-like functionality [1]. These discoveries catalyzed extensive exploration, leading to several therapeutic milestones:

  • 1960s-1970s: Development of thiabendazole and mebendazole, which bind helminth β-tubulin, disrupting microtubule assembly [1]. Their specificity arises from preferential binding to parasite tubulin over mammalian isoforms.
  • 1980s: Rational design produced omeprazole, the first proton-pump inhibitor (PPI), where the benzimidazole sulfur moiety acts as a prodrug, acid-activating to sulfenamide derivatives that covalently modify cysteine residues in gastric H⁺/K⁺ ATPase [1].
  • 2000s-Present: Kinase inhibitor development leveraged benzimidazole's ability to occupy ATP-binding pockets. Veliparib and pracinostat exemplify benzimidazole-containing agents targeting epigenetic regulators and DNA repair enzymes in oncology [5] [9].

This evolution underscores benzimidazole's adaptability as a privileged scaffold—its planar, aromatic system facilitates π-stacking and hydrophobic interactions, while the imidazole nitrogen (N3) serves as a hydrogen bond acceptor. The N1-H can act as a donor or be functionalized (e.g., acetic acid in our target compound) to modulate solubility or target engagement [1] [9].

Role of Furazan Derivatives in Bioactive Molecule Design

Furazan (1,2,5-oxadiazole) contributes unique physicochemical and electronic properties to hybrid molecules:

  • Electronic Profile: The high π-deficiency (LUMO ≈ -1.5 eV) imparts electron-accepting capability, facilitating charge-transfer interactions with biological electron donors [6] [7]. This contrasts with benzimidazole's electron-rich character (HOMO ≈ -8.5 eV), creating complementary electronic profiles in hybrids.
  • Hydrogen Bonding Capacity: The 4-amino group (-NH₂) serves as a strong hydrogen bond donor, while the furazan ring oxygen and nitrogen atoms act as acceptors. This enables bidentate binding to targets, as demonstrated in furazan-containing kinase inhibitors [6].
  • Metabolic Stability: Furazan exhibits superior oxidative resistance compared to imidazole or triazole rings due to its symmetrical, high aromaticity (resonance energy ≈ 30 kcal/mol), reducing susceptibility to cytochrome P450-mediated degradation [7].

Table 2: Key Bioisosteric Roles of Furazan in Medicinal Chemistry

Bioisostere ReplacedAdvantages of FurazanExample Application
1,2,4-TriazoleHigher dipole moment (~5.0 D vs ~2.0 D), enhanced π-deficiencyAntifungal azole replacements [8]
Nitro groupSimilar electron-withdrawing effect without mutagenicityEnergetic materials → safer pharmaceuticals
Carboxylic acidAcidic proton mimicry (pKa ~8-9) with improved membrane permeabilityProdrug design [7]

The specific incorporation of a 4-amino group at the furazan C4 position (as in our target compound) significantly enhances hydrogen bonding potential. Structural data (PubChem CID 131187865, 332026-86-5) confirms this amino group participates in intramolecular hydrogen bonding with adjacent heteroatoms, stabilizing bioactive conformations [3] [7].

Rationale for Hybridization: Synergistic Effects of Benzimidazole and Furazan Moieties

The fusion of benzimidazole and furazan is underpinned by three synergistic mechanisms:

  • Electronic Complementarity:Benzimidazole acts as an electron-donating domain (HOMO: -8.5 eV), while furazan serves as an electron-accepting domain (LUMO: -1.5 eV). This creates an intramolecular charge-transfer system that enhances binding to redox-sensitive biological targets like kinases and oxidoreductases. Hybrids exhibit up to 10-fold lower IC₅₀ values compared to non-hybrid parent compounds in enzyme inhibition assays [4] [6].

  • Enhanced Polypharmacology:Hybrids can simultaneously engage multiple targets. For example:

  • The benzimidazole moiety may intercalate DNA or bind tubulin
  • The furazan-4-amino group can inhibit enzymes via hydrogen bonding to catalytic residuesThis dual-target capability is exemplified by purine-benzimidazole hybrids showing concurrent inhibition of Aurora kinase (Kᵢ = 0.12 µM) and CDK1 (Kᵢ = 0.31 µM) in anticancer applications [4].
  • ADMET Optimization:The acetic acid linker at N1 improves aqueous solubility (predicted LogS = -3.5 for our target compound vs -4.8 for non-acid analogs) while maintaining membrane permeability. Furazan contributes to metabolic stability, reducing clearance rates (e.g., benzimidazole-furazan hybrids show t₁/₂ > 4h in microsomal assays vs <1h for benzimidazole alone) [2] [8]. Table 3 highlights the superior profiles of recent hybrids:

Table 3: Biological Advantages of Benzimidazole-Containing Hybrid Molecules

Hybrid StructureActivityAdvantage vs Parent CompoundsMechanistic Insight
Purine-benzimidazole [4]Antitumor (GI₅₀ = 1.36 µM, Ovarian Ca)5-fold ↑ potency, broader spectrumDual Aurora kinase/CDK inhibition
Benzimidazole-oxadiazole [8]Antifungal (C. neoformans, 100% inhibition)2-fold ↓ CYP affinity, 4x ↑ half-lifeLanosterol 14α-demethylase binding
Triazole-benzimidazole [10]Anticandidal (MIC = 0.78 µg/mL)Reduced cytotoxicity (CC₅₀ > 100 µM)Ergosterol biosynthesis inhibition
Benzimidazole-chalcone [5]Pancreatic cancer (IC₅₀ = 7.2 µM)Enhanced tumor selectivity (SI > 8)Bcl-2 docking affinity (-8.65 kcal/mol)

The [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid framework exemplifies these principles. Molecular modeling predicts its benzimidazole domain engages in van der Waals interactions within hydrophobic binding pockets, while the 4-amino-furazan forms hydrogen bonds with catalytic residues (e.g., Asp93 in CYP51). The acetic acid linker enables salt bridge formation with basic amino acids, potentially enhancing target residence time [6] [7] [8]. This tripartite functionality—hydrophobic recognition, hydrogen bonding, and ionic interaction—positions benzimidazole-furazan hybrids as versatile platforms for addressing complex diseases through polypharmacology.

Properties

CAS Number

296790-01-7

Product Name

[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetic acid

Molecular Formula

C11H9N5O3

Molecular Weight

259.225

InChI

InChI=1S/C11H9N5O3/c12-10-9(14-19-15-10)11-13-6-3-1-2-4-7(6)16(11)5-8(17)18/h1-4H,5H2,(H2,12,15)(H,17,18)

InChI Key

VFLJHDYRDURZEP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=NON=C3N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.